molecular formula C16H16O3 B11154028 6-isopropyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one

6-isopropyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11154028
M. Wt: 256.30 g/mol
InChI Key: SMDDCAVQJBBRKV-UHFFFAOYSA-N
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Description

6-isopropyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenones. This compound is known for its unique structural features, which include a furan ring fused to a chromenone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isopropyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-isopropyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-isopropyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one stands out due to its specific isopropyl and dimethyl substitutions, which confer unique chemical properties and biological activities. These structural features make it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

3,5-dimethyl-6-propan-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C16H16O3/c1-8(2)15-10(4)12-5-11-9(3)7-18-13(11)6-14(12)19-16(15)17/h5-8H,1-4H3

InChI Key

SMDDCAVQJBBRKV-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)C(C)C)C

Origin of Product

United States

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